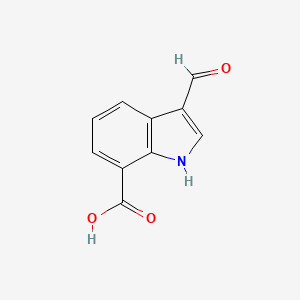

3-ホルミル-1H-インドール-7-カルボン酸

概要

説明

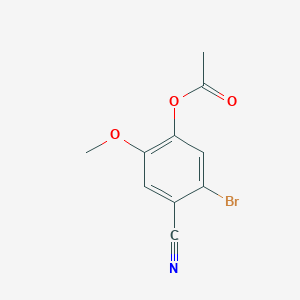

3-formyl-1H-indole-7-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The 3-formyl group and the 7-carboxylic acid moiety on the indole scaffold add to the compound's reactivity and potential for further chemical modifications.

Synthesis Analysis

The synthesis of 3-formylindole derivatives has been explored through various methods. One approach involves the nickel-catalyzed dehydrogenative-decarboxylative coupling of indoles with glyoxylic acid, which allows for the transformation of a broad range of indoles into 3-formylindoles with moderate to good yields and excellent functional group tolerance . Another method for synthesizing 3-substituted indoles, including those with formyl groups, is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water . Additionally, a specific synthesis of 3-formylindole-7-carboxylic acid has been reported using 3-methyl-2-nitrobenzoic acid as a starting material, followed by a series of reactions including esterification, condensation, reduction, and a Vilsmeier-Haack reaction, resulting in an overall yield of 53% .

Molecular Structure Analysis

The molecular structure of indole derivatives has been extensively studied. For instance, the crystal structure of indole-3-carboxylic acid reveals the presence of hydrogen-bonded cyclic carboxylic acid dimers and a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, the crystal and molecular structures of indole-2-carboxylic acid have been determined, showing intermolecular hydrogen bonds forming a planar ribbon . These studies provide insights into the potential molecular interactions and conformations of 3-formyl-1H-indole-7-carboxylic acid.

Chemical Reactions Analysis

Indole carboxylic acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as [4 + 3]-annulation, carboxylate/amide migration, and decarboxylative cyclization . The formyl group on the indole ring can also be synthesized and manipulated through different synthetic routes, as demonstrated by the preparation of various formyl-1H-indole-2-carboxylates [8, 10].

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their functional groups. For example, the presence of a carboxylic acid group can lead to the formation of dimers and affect the compound's solubility and acidity . The formyl group, being a reactive aldehyde, can participate in numerous chemical reactions, including condensation and oxidation-reduction processes, which can be exploited in synthetic chemistry [7, 8, 10].

科学的研究の応用

がん治療

3-ホルミル-1H-インドール-7-カルボン酸誘導体は、様々なタイプのがんの治療における可能性について研究されています。 これらの化合物は、がん細胞の増殖を妨げ、アポトーシスを誘導することができ、抗がん剤の有望な候補となります .

抗菌活性

インドール部分は、抗菌作用を持つことが知られています。 3-ホルミル-1H-インドール-7-カルボン酸の誘導体は、耐性菌株を標的にする新しい抗生物質の開発に使用でき、微生物感染症の闘いにおける新たな道を提供します .

神経変性疾患

インドール誘導体は、神経変性疾患の治療に可能性を示しています。 神経伝達物質系を調節する能力により、アルツハイマー病やパーキンソン病などの病気に対する新しい治療法につながる可能性があります .

抗ウイルス剤

研究によると、インドール誘導体は強力な抗ウイルス剤として作用する可能性があります。 インフルエンザやコクサッキーB4ウイルスなど、様々なウイルスに対して試験されており、顕著な阻害活性を示しています .

植物生長の調節

3-ホルミル-1H-インドール-7-カルボン酸の誘導体であるインドール-3-酢酸は、植物の生長を調節するよく知られた植物ホルモンです。 この用途は、農業において収量の高い作物の開発にとって重要です .

有機合成

3-ホルミル-1H-インドール-7-カルボン酸は、有機合成における重要な中間体として役立ちます。 医薬品から材料科学まで、幅広い用途を持つ複雑な分子の構築に使用されています .

Safety and Hazards

将来の方向性

Indole derivatives have shown potential in various fields, including the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

作用機序

Target of Action

It is known that indole derivatives, which include 3-formyl-1h-indole-7-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indole derivatives are known to impact various biological pathways . The downstream effects of these pathways could potentially be influenced by 3-formyl-1H-indole-7-carboxylic Acid, but more research is needed to confirm this.

Result of Action

Indole derivatives are known to have various biological activities . It is possible that 3-formyl-1H-indole-7-carboxylic Acid could have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-formyl-1H-indole-7-carboxylic Acid. For instance, the exogenous dietary source of tryptophan, an essential aromatic amino acid, is decisive for the metabolism of indole derivatives by gut microorganisms Therefore, dietary intake could potentially influence the action of 3-formyl-1H-indole-7-carboxylic Acid

特性

IUPAC Name |

3-formyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-6-4-11-9-7(6)2-1-3-8(9)10(13)14/h1-5,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABYJDPNVBUDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383847 | |

| Record name | 3-formyl-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317854-65-2 | |

| Record name | 3-formyl-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)